2-{[(2-fluorophenyl)methyl]sulfanyl}-5-methyl-1H-1,3-benzodiazole
Description
Properties
IUPAC Name |
2-[(2-fluorophenyl)methylsulfanyl]-6-methyl-1H-benzimidazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13FN2S/c1-10-6-7-13-14(8-10)18-15(17-13)19-9-11-4-2-3-5-12(11)16/h2-8H,9H2,1H3,(H,17,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OQFYSWXAAZSBOU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)N=C(N2)SCC3=CC=CC=C3F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13FN2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[(2-fluorophenyl)methyl]sulfanyl}-5-methyl-1H-1,3-benzodiazole typically involves the reaction of 2-fluorobenzyl chloride with 5-methyl-1H-1,3-benzodiazole-2-thiol in the presence of a base such as potassium carbonate. The reaction is usually carried out in a solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification methods such as recrystallization and chromatography are employed to obtain the compound in high purity .
Chemical Reactions Analysis
Types of Reactions
2-{[(2-fluorophenyl)methyl]sulfanyl}-5-methyl-1H-1,3-benzodiazole can undergo various chemical reactions, including:
Oxidation: The sulfur atom in the compound can be oxidized to form sulfoxides or sulfones.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used.
Reduction: Catalytic hydrogenation or the use of reducing agents like sodium borohydride.
Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its antimicrobial and antiviral properties.
Medicine: Explored for its potential as an anticancer agent and in the treatment of neurological disorders.
Industry: Utilized in the development of new materials and as a catalyst in various chemical reactions.
Mechanism of Action
The mechanism of action of 2-{[(2-fluorophenyl)methyl]sulfanyl}-5-methyl-1H-1,3-benzodiazole involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes or receptors, leading to its biological effects. The exact pathways and targets can vary depending on the specific application and the biological system being studied .
Comparison with Similar Compounds
Structural and Substituent Variations
Key structural analogs and their distinguishing features are summarized below:
Key Observations:
Fluorine’s smaller atomic radius may also reduce steric hindrance in binding interactions. Chlorine-substituted analogs (e.g., ) exhibit higher molecular weights and increased lipophilicity, which could improve membrane permeability but reduce solubility .
Sulfanyl vs. Thiol Groups :
- The target compound’s sulfanyl (-S-) group differs from the thiol (-SH) in . Thiols are prone to oxidation, forming disulfides, whereas sulfanyl groups offer greater stability .
Biological Activity
The compound 2-{[(2-fluorophenyl)methyl]sulfanyl}-5-methyl-1H-1,3-benzodiazole has garnered attention in the fields of medicinal chemistry and pharmacology due to its potential biological activities. This article explores its synthesis, biological properties, mechanisms of action, and relevant research findings.
The synthesis of 2-{[(2-fluorophenyl)methyl]sulfanyl}-5-methyl-1H-1,3-benzodiazole typically involves the reaction of 2-fluorobenzyl chloride with 5-methyl-1H-1,3-benzodiazole-2-thiol in the presence of a base like potassium carbonate. The reaction is usually performed in a solvent such as dimethylformamide (DMF) at elevated temperatures to enhance yield and purity.
Antimicrobial Properties
Research has indicated that compounds similar to 2-{[(2-fluorophenyl)methyl]sulfanyl}-5-methyl-1H-1,3-benzodiazole exhibit significant antimicrobial activity. For instance, studies have shown that derivatives containing sulfur atoms can inhibit various bacterial strains, including methicillin-resistant Staphylococcus aureus (MRSA) .
Anticancer Activity
The compound is being investigated for its potential anticancer properties. In vitro studies have demonstrated that it can reduce the viability of cancer cell lines such as MCF7 (breast cancer) while maintaining lower toxicity towards non-cancerous cell lines like MCF10A. This selective cytotoxicity is crucial in developing effective cancer therapies that minimize harm to healthy cells .
The mechanism by which 2-{[(2-fluorophenyl)methyl]sulfanyl}-5-methyl-1H-1,3-benzodiazole exerts its biological effects involves interaction with specific molecular targets. It may inhibit certain enzymes or receptors critical for cancer cell proliferation or microbial survival. The presence of the fluorine atom enhances metabolic stability and binding affinity to biological targets, potentially leading to improved therapeutic outcomes compared to similar compounds without fluorination .
Study on Cell Viability
In a recent study examining the effects of various compounds on MCF10A and MCF7 cell viability, it was found that 2-{[(2-fluorophenyl)methyl]sulfanyl}-5-methyl-1H-1,3-benzodiazole showed a significant decrease in MCF7 cell viability after 24 hours of treatment at concentrations ranging from 20 µM to 50 µM. The results indicated a reduction in cancer cell viability by approximately 40% , while maintaining comparable toxicity levels towards MCF10A cells compared to standard chemotherapy agents like doxorubicin (DOX) .
Structure–Activity Relationship (SAR)
The structure–activity relationship analysis revealed that modifications in the benzodiazole structure significantly impacted biological activity. For example, compounds with additional fluorine substitutions exhibited enhanced anticancer activity while reducing toxicity towards healthy cells. This finding underscores the importance of molecular design in optimizing therapeutic efficacy .
Comparative Analysis
Q & A
Q. What are the established synthetic routes for preparing 2-{[(2-fluorophenyl)methyl]sulfanyl}-5-methyl-1H-1,3-benzodiazole, and how do reaction conditions influence yield and purity?
Methodological Answer: The compound can be synthesized via solvent-free reductive amination or nucleophilic substitution. Key steps include:
- Intermediate Preparation : Reacting 5-methyl-1,3-benzodiazole derivatives with hydrazine hydrate under reflux in absolute ethanol (4 hours, monitored by TLC using Chloroform:Methanol 7:3 ratio) to form hydrazide intermediates .
- Final Step : Condensation with 2-fluorobenzyl thiol derivatives under solvent-free grinding (15–20 minutes at 25°C) to introduce the sulfanyl group .
Critical Parameters :
| Parameter | Impact |
|---|---|
| Solvent-free conditions | Reduces side reactions, improves atom economy |
| Reflux time/temperature | Longer times (≥4 hours) ensure complete hydrazide formation |
| TLC monitoring | Ensures reaction progression and purity |
Q. Which spectroscopic and computational methods are most reliable for characterizing the compound’s structure?
Methodological Answer :
- FT-IR and NMR : Confirm functional groups (e.g., sulfanyl C–S stretch at ~650 cm⁻¹) and aromatic/fluorophenyl proton environments .
- DFT Calculations : Optimize geometry and predict vibrational frequencies (using B3LYP/6-31G* basis set) to validate experimental IR data .
- Single-Crystal X-ray Diffraction : Resolves bond lengths/angles (e.g., C–S bond ~1.81 Å) and crystal packing, as seen in analogous benzodiazole structures .
Q. How is the compound screened for preliminary biological activity, and what models are used?
Methodological Answer :
- Antimicrobial Assays : Minimum Inhibitory Concentration (MIC) testing against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) via broth microdilution .
- Anticancer Screening : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) to measure IC₅₀ values, with comparisons to reference drugs like doxorubicin .
Advanced Research Questions
Q. How can Density Functional Theory (DFT) elucidate the compound’s electronic properties and reactivity?
Methodological Answer :
- HOMO-LUMO Analysis : Predicts charge transfer interactions (bandgap <4 eV suggests semiconductor-like behavior) .
- Molecular Electrostatic Potential (MEP) : Identifies nucleophilic/electrophilic sites (e.g., sulfanyl sulfur as a nucleophilic center) .
- Reactivity Descriptors : Global hardness (η) and chemical potential (μ) quantify stability and interaction with biological targets .
Q. What strategies resolve contradictions in reported biological activity data for benzodiazole derivatives?
Methodological Answer :
- Meta-Analysis : Compare datasets across studies (e.g., IC₅₀ variations in cancer cell lines) to identify outliers or assay-specific biases .
- Structure-Activity Relationship (SAR) : Correlate substituent effects (e.g., electron-withdrawing fluorine vs. methyl groups) with activity trends .
- Dose-Response Replication : Validate disputed results using standardized protocols (e.g., NCI-60 panel for anticancer activity) .
Q. How can synthetic challenges (e.g., low yield in sulfanyl incorporation) be mitigated?
Methodological Answer :
- Optimization Table :
Q. What advanced crystallographic techniques validate supramolecular interactions in the compound?
Methodological Answer :
Q. How is the compound’s catalytic potential evaluated in materials science applications?
Methodological Answer :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
